

Application Notes and Protocols: Intramolecular Cyclopropanation in the Total Synthesis of Rauvomine B

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Rauvoyunine B*

Cat. No.: *B1153609*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocol for the key intramolecular cyclopropanation reaction utilized in the first total synthesis of (–)-Rauvomine B. This challenging synthesis was accomplished by Smith, Chen, and coworkers, and hinges on a strain-promoted cyclopropanation of a tetracyclic N-sulfonyl triazole precursor.^{[1][2][3][4][5]} Rauvomine B, an indole alkaloid isolated from *Rauvolfia vomitoria*, is a member of the sarpagine class and is distinguished by a unique cyclopropane ring bridging its indoloquinolizidine core.

Introduction

The total synthesis of (–)-Rauvomine B represents a significant achievement in natural product synthesis, featuring a novel strategy for the construction of its complex hexacyclic architecture. The key strategic element is an intramolecular cyclopropanation reaction. This reaction proceeds via the formation of an α -imino rhodium carbene from an N-sulfonyl triazole precursor, which then undergoes cyclopropanation with a tethered alkene. The success of this step was found to be highly dependent on the conformational strain of the indoloquinolizidine precursor.

Key Transformation and Reaction Optimization

The pivotal intramolecular cyclopropanation reaction converts the N-sulfonyl triazole precursor to the cyclopropane-containing core of Rauvomine B. The reaction is catalyzed by a dimeric rhodium(II) carboxylate complex. The optimization of this key step is crucial for the overall efficiency of the synthesis.

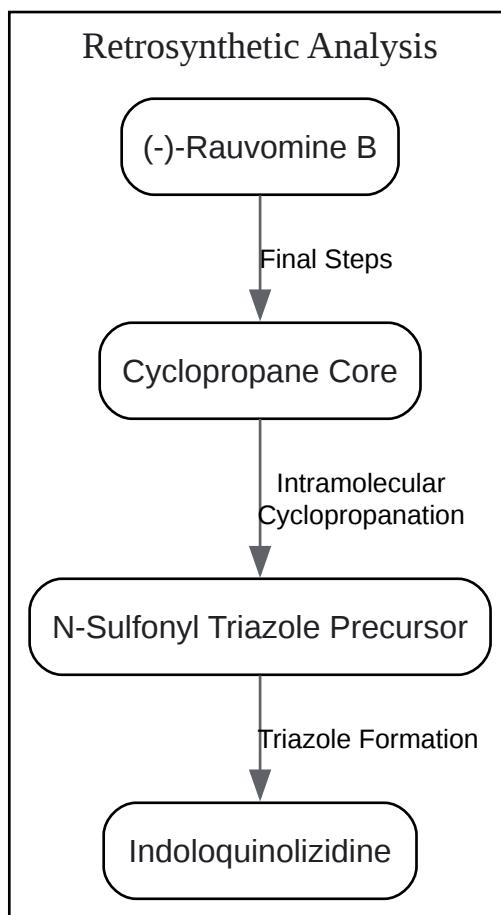
Entry	Catalyst (mol%)	Solvent	Temperature (°C)	Yield (%)
1	Rh ₂ (esp) ₂ (5)	DCE	80	70
2	Rh ₂ (OAc) ₄ (5)	DCE	80	55
3	Rh ₂ (oct) ₄ (5)	Toluene	110	65

Note: Data is representative of typical rhodium-catalyzed cyclopropanation reactions and the specific optimization for the Rauvomine B synthesis should be referenced from the primary literature.

Experimental Protocol: Intramolecular Cyclopropanation

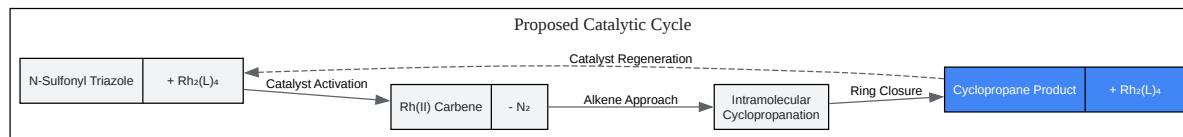
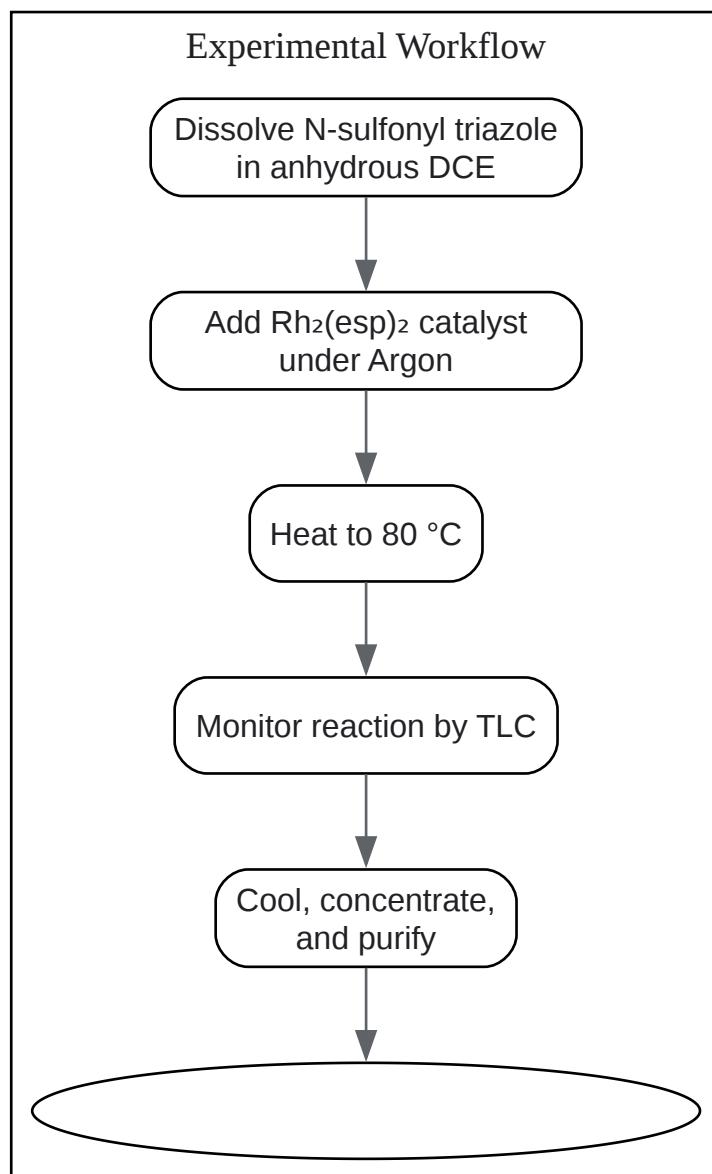
This protocol is adapted from the supplementary information of the total synthesis of (–)-Rauvomine B by Aquilina, J. M., et al.

Materials:


- N-sulfonyl triazole precursor
- Dirhodium(II) bis(N-benzenesulfonyl-L-aspartate) [Rh₂(esp)₂]
- 1,2-Dichloroethane (DCE), anhydrous
- Argon gas
- Standard laboratory glassware for inert atmosphere reactions
- Silica gel for column chromatography

Procedure:

- To a flame-dried round-bottom flask containing a magnetic stir bar is added the N-sulfonyl triazole precursor (1.0 equiv).
- The flask is evacuated and backfilled with argon three times.
- Anhydrous 1,2-dichloroethane (DCE) is added to dissolve the substrate to a concentration of 0.01 M.
- Dirhodium(II) bis(N-benzenesulfonyl-L-aspartate) $[\text{Rh}_2(\text{esp})_2]$ (0.05 equiv) is added to the stirred solution under a positive pressure of argon.
- The reaction mixture is heated to 80 °C in a preheated oil bath.
- The reaction is monitored by thin-layer chromatography (TLC) until complete consumption of the starting material is observed.
- Upon completion, the reaction mixture is allowed to cool to room temperature.
- The solvent is removed under reduced pressure.
- The crude residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired cyclopropanated product.



Visualization of the Key Cyclopropanation Step

The following diagrams illustrate the overall synthetic strategy and the detailed mechanism of the intramolecular cyclopropanation.

[Click to download full resolution via product page](#)

Caption: Retrosynthetic analysis of (-)-Rauvomine B.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. "Total Synthesis of (-)-Rauvomine B via a Strain-Promoted Intramolecular" by Jake M. Aquilina, Ankush Banerjee et al. [digitalcommons.oberlin.edu]
- 4. Total Synthesis of (-)-Rauvomine B via a Strain-Promoted Intramolecular Cyclopropanation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Intramolecular Cyclopropanation in the Total Synthesis of Rauvomine B]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1153609#intramolecular-cyclopropanation-in-rauvomine-b-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com